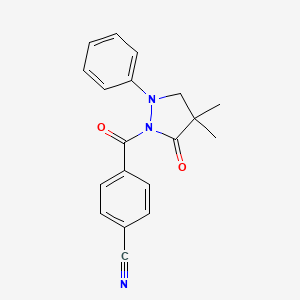

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile

Description

This compound features a pyrazolidine core substituted with 4,4-dimethyl and 5-oxo groups, a phenyl ring at position 2, and a benzonitrile moiety linked via a carbonyl group. The molecule’s nitrile group and aromatic substituents enhance its electronic properties, making it a candidate for optoelectronic devices or bioactive molecule synthesis .

Properties

IUPAC Name |

4-(4,4-dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-19(2)13-21(16-6-4-3-5-7-16)22(18(19)24)17(23)15-10-8-14(12-20)9-11-15/h3-11H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETRYQGGLSJJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-phenyl-5-oxopyrazolidine-1-carboxylic acid with benzonitrile under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

The compound serves as an essential building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Synthesis of Complex Molecules : It can be utilized as a reagent in the formation of more complex organic compounds.

- Catalytic Reactions : The compound may act as a catalyst in specific organic reactions, enhancing reaction rates and yields.

Biology

Research has indicated that 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile has potential biological activities:

- Enzyme Interaction Studies : The compound is being investigated for its interactions with various enzymes, which could lead to insights into metabolic pathways.

- Pharmacological Research : Preliminary studies suggest it may exhibit therapeutic properties, warranting further investigation into its role as a drug candidate.

Medicine

Ongoing research is focused on the potential therapeutic applications of this compound:

- Drug Development : Its unique structure may allow it to serve as a precursor for new pharmaceuticals targeting specific diseases.

- Therapeutic Agent : Investigations are underway to explore its efficacy as an agonist for certain biological receptors, particularly in enhancing platelet production in thrombocytopenia treatment .

Industry

In industrial applications, the compound is utilized for:

- Specialty Chemicals Production : It can be used in the synthesis of specialty chemicals that require precise properties.

- Material Science : The compound's characteristics make it suitable for developing materials with unique functionalities.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated binding affinity with specific enzymes, indicating potential for metabolic pathway modulation. |

| Study 2 | Drug Development | Identified as a promising lead compound for developing new therapeutic agents targeting platelet production. |

| Study 3 | Organic Synthesis | Successfully used as a reagent in synthesizing complex organic molecules with high yields. |

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Structural Analogues in TADF Materials

Example Compound: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile

- Structural Differences: Replaces the pyrazolidine ring with a carbazole-phenoxazine hybrid system. Retains the benzonitrile group but positions it on a carbazole-phenyl backbone.

- Functional Implications: The carbazole-phenoxazine system enhances intramolecular charge transfer (ICT), critical for TADF efficiency in OLEDs. The pyrazolidine-based compound lacks extended π-conjugation, likely reducing its TADF performance compared to this analogue .

Diarylimidazolidinone Derivatives

Example Compound: 4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (ND-14)

- Structural Differences: Substitutes pyrazolidine with a thioxo-imidazolidinone ring. Introduces a trifluoromethyl group and cyanopropyl chain, enhancing hydrophobicity and steric bulk.

- Synthesis Comparison :

Data Table: Key Structural and Functional Parameters

Research Findings and Implications

- Synthetic Flexibility :

- Microwave synthesis (as in ND-14) offers faster reaction times and higher yields compared to traditional methods, suggesting a pathway for optimizing the target compound’s production.

Notes on Contradictions and Limitations

- While the carbazole-phenoxazine analogue is explicitly linked to OLEDs, the target compound’s application remains speculative due to insufficient data.

- ND-14’s pharmaceutical relevance contrasts with the TADF focus of the other compounds, highlighting structural versatility of nitrile-containing heterocycles.

Biological Activity

The compound 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile is a pyrazolidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies from diverse sources.

Chemical Structure and Properties

The chemical structure of 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile can be represented as follows:

This compound features a pyrazolidine ring, which is known for its diverse biological activities. The presence of carbonyl and nitrile functional groups contributes to its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

- Antioxidant Activity : Pyrazolidine derivatives have been shown to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Antimicrobial Properties : Preliminary data indicate that pyrazolidines may possess antimicrobial activity against certain bacteria and fungi.

Case Studies and Research Findings

-

Antioxidant Activity Study :

A study demonstrated that pyrazolidine derivatives significantly reduced lipid peroxidation in vitro, suggesting a strong antioxidant potential. The compound's ability to donate electrons was highlighted as a key mechanism in neutralizing free radicals . -

Anti-inflammatory Research :

In an experimental model of inflammation, compounds similar to 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile were found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases . -

Antimicrobial Activity :

A comparative study on various pyrazolidine derivatives indicated that some exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazolidine ring could enhance efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.